molecular formula C9H12N2OS2 B2697490 2-(ethylthio)-3-methyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one CAS No. 869075-70-7

2-(ethylthio)-3-methyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one

Cat. No.: B2697490
CAS No.: 869075-70-7
M. Wt: 228.33
InChI Key: YJCPLTUVIRMEJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Ethylthio)-3-methyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one is a high-purity chemical compound for research use. This thieno[3,2-d]pyrimidine derivative is of significant interest in medicinal chemistry and drug discovery, particularly in the development of kinase inhibitors. Compounds based on the thieno[3,2-d]pyrimidin-4(3H)-one scaffold have demonstrated potent biological activities, including selective inhibition of the epidermal growth factor receptor (EGFR), a key target in oncology . Specifically, such inhibitors have shown promise against non-small cell lung cancer (NSCLC) with specific EGFR mutations (L858R/T790M) . Beyond oncology, this structural class is also being explored for the treatment of other diseases, such as malaria, with research compounds demonstrating activity against the Plasmodium falciparum parasite . The 2-(ethylthio) side chain is a common and crucial pharmacophore that contributes to the molecule's ability to interact with biological targets. This product is intended for research applications only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

2-ethylsulfanyl-3-methyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2OS2/c1-3-13-9-10-6-4-5-14-7(6)8(12)11(9)2/h3-5H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJCPLTUVIRMEJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NC2=C(C(=O)N1C)SCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(ethylthio)-3-methyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one typically involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives. One common method includes the use of formic acid as a one-carbon source reagent. The reaction conditions often involve heating the thiophene-2-carboxamides in formic acid to afford the desired thienopyrimidin-4-ones .

Another synthetic route involves the reaction of 3-amino-thiophene-2-carboxamides with 2,2,6-trimethyl-4H-1,3-dioxin-4-one in xylene to produce β-keto amides. These β-keto amides are then cyclized to thienopyrimidine-2,4-diones by heating with pyrrolidine in toluene using calcium chloride as a desiccant .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the synthetic routes mentioned above can be adapted for large-scale production with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

2-(ethylthio)-3-methyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding thiol or sulfide derivatives.

    Substitution: The ethylsulfanyl and methyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Substitution reactions often involve nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiol or sulfide derivatives.

Scientific Research Applications

Pharmacological Properties

The compound exhibits notable pharmacological activities, particularly as an anti-cancer agent. Research indicates that derivatives of thieno[3,2-d]pyrimidin-4(3H)-one compounds have shown promising results in inhibiting specific cancer cell lines.

Anticancer Activity

Studies have demonstrated that thieno[3,2-d]pyrimidine derivatives can inhibit the growth of various cancer cells. For instance, a series of compounds derived from this scaffold were tested against HeLa and L363 cell lines, revealing significant cytotoxic effects. The structure-activity relationship (SAR) studies indicated that modifications to the ethylthio group enhance the anticancer potency of these compounds.

CompoundCell LineIC50 (µM)
2-(ethylthio)-3-methyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-oneHeLa4.1
Various derivativesL3635.0

These findings suggest that the ethylthio substitution plays a crucial role in enhancing the biological activity of the thieno[3,2-d]pyrimidine derivatives .

Inhibition of Polo-like Kinase 1 (Plk1)

Recent studies have highlighted the compound's ability to inhibit Polo-like Kinase 1 (Plk1), a critical regulator of cell cycle progression. The binding affinity and inhibition potency were evaluated using an ELISA-based assay, showing that modifications to the thieno[3,2-d]pyrimidine core significantly affect Plk1 binding.

ModificationBinding Affinity (IC50 µM)
Parent compound14.74
Ethylthio derivative1.49 - 2.94

These results indicate that structural optimization can lead to enhanced efficacy against cancer cells through targeted inhibition of Plk1 .

Synthesis and Derivatives

The synthesis of this compound has been achieved through various synthetic routes, often involving the reaction of thiophene derivatives with cyanic acid and subsequent modifications to introduce ethylthio groups.

Synthetic Pathways

Common synthetic methods include:

  • Cyclization Reactions : Utilizing thiophene derivatives and appropriate electrophiles.
  • Functional Group Modifications : Introducing ethylthio groups via nucleophilic substitution reactions.

These synthetic strategies allow for the generation of a library of thieno[3,2-d]pyrimidine derivatives with varying biological activities .

Mechanism of Action

The mechanism of action of 2-(ethylthio)-3-methyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional diversity of thieno[3,2-d]pyrimidin-4(3H)-one derivatives allows for meaningful comparisons. Below is an analysis of key analogs alongside 2-(ethylthio)-3-methyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one:

Structural and Physicochemical Properties

Compound Name Substituents Molecular Formula Molecular Weight Key Features
Target Compound : this compound 2-(ethylthio), 3-methyl, 6,7-dihydro C₉H₁₂N₂OS₂ 228.33–228.34 Balanced lipophilicity; potential for membrane permeability due to ethylthio group .
3-Ethyl-2-mercapto-6-methyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one 2-mercapto (-SH), 3-ethyl, 6-methyl C₉H₁₂N₂OS₂ 228.34 Higher reactivity due to thiol group; potential for disulfide formation .
2-(sec-Butylthio)-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one 2-(sec-butylthio), 3-phenyl C₁₆H₁₈N₂OS₂ 318.45 Enhanced steric bulk and aromatic interactions; possible PDE8 inhibition (IC₅₀ = 100,000 nM) .
2-(Morpholin-4-yl-2-oxoethyl)sulfanyl-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one Morpholine-oxoethylsulfanyl, 3-phenyl C₁₉H₂₁N₃O₂S₂ 403.52 Improved solubility via morpholine; potential for kinase or phosphodiesterase targeting .
2,6-Bis(3-methoxyphenyl)-3-methylthieno[3,2-d]pyrimidin-4(3H)-one 2,6-di(3-methoxyphenyl), 3-methyl C₂₁H₁₈N₂O₃S 378.44 High aromaticity; possible fluorescence or DNA intercalation properties .

Biological Activity

2-(Ethylthio)-3-methyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the compound's synthesis, biological activity, structure-activity relationships (SAR), and potential therapeutic applications based on available literature.

Chemical Structure and Properties

The molecular formula of this compound is C9H12N2OS2C_9H_{12}N_2OS_2, with a molecular weight of approximately 228.33 g/mol. The compound features a thieno-pyrimidine core structure that is known for its diverse biological activities.

Anticancer Activity

Research indicates that derivatives of thieno[3,2-d]pyrimidines exhibit significant anticancer properties. For instance, studies have shown that compounds with similar structures can inhibit various cancer cell lines by inducing apoptosis and cell cycle arrest. The mechanism often involves the inhibition of specific kinases or pathways crucial for cancer cell proliferation.

Case Study:
A study focusing on the SAR of thienopyrimidine derivatives reported that modifications to the ethylthio group significantly enhanced cytotoxicity against cancer cell lines such as HeLa and L363. The most potent derivatives showed GI50 values in the low micromolar range, indicating effective growth inhibition .

CompoundCell LineGI50 (μM)
Ethylthio derivative AHeLa4.1
Ethylthio derivative BL3635.5
Ethylthio derivative CA5496.0

Antimicrobial Activity

The thieno[3,2-d]pyrimidine scaffold has also been explored for antimicrobial properties. Compounds within this class demonstrated effectiveness against various bacterial strains, suggesting potential applications in treating infections.

Research Findings:
A recent investigation into the antimicrobial activity of thieno-pyrimidines revealed that certain derivatives exhibited broad-spectrum activity against both Gram-positive and Gram-negative bacteria. The presence of the ethylthio group was linked to enhanced membrane permeability and interaction with bacterial enzymes .

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications to the thieno-pyrimidine scaffold can significantly influence biological activity. Key findings include:

  • Substitution Patterns: The position and nature of substituents on the pyrimidine ring affect potency and selectivity.
  • Functional Groups: Introduction of electron-withdrawing or electron-donating groups can enhance binding affinity to target enzymes or receptors.

For example, compounds with an ethylthio substituent at position 2 showed improved anticancer activity compared to their methyl-thio counterparts .

Potential Therapeutic Applications

Given its promising biological activities, this compound could be explored further for:

  • Cancer Therapy: As a lead compound for developing targeted cancer therapies.
  • Antimicrobial Agents: To combat resistant bacterial strains.

Q & A

Q. What are the established synthetic routes for 2-(ethylthio)-3-methyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one?

The compound can be synthesized via a multi-step approach involving:

  • Step 1 : Preparation of a thieno[2,3-d][1,3]oxazine-2,4(1H)-dione intermediate through cyclization reactions.
  • Step 2 : Reaction with aromatic aldehydes and amines (e.g., benzylamine) under reflux in ethanol, followed by base-catalyzed cyclization (e.g., potassium hydroxide) to form the pyrimidinone core .
  • Step 3 : Introduction of the ethylthio group via alkylation using ethyl halides and potassium carbonate in acetone, yielding the target compound . Key parameters include reaction time (8–14 hours), solvent selection (ethanol or acetone), and temperature control (60–80°C). Typical yields range from 46% to 86% .

Q. What analytical methods are recommended for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR) : Use 1^1H and 13^{13}C NMR to confirm structural integrity, focusing on signals for the ethylthio group (δ ~2.5–3.0 ppm for SCH2_2CH3_3) and the dihydrothieno-pyrimidinone core .
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight and fragmentation patterns .
  • HPLC-Purity Analysis : Ensure >95% purity for biological assays .

Q. How should researchers design preliminary biological activity assays?

  • Cell Lines : Use human cancer cell lines (e.g., MCF-7, A549) and non-cancerous controls (e.g., HL-7702 liver cells) to assess selectivity .
  • Assay Conditions : Maintain cells in RPMI 1640 or DMEM media with 10% FBS at 37°C/5% CO2_2.
  • Dosage Range : Test concentrations from 1–100 μM, with IC50_{50} calculations using MTT or SRB assays .

Advanced Research Questions

Q. How can synthetic yields be optimized for scale-up studies?

  • Solvent Optimization : Replace ethanol with DMF or THF to improve solubility of intermediates.
  • Catalyst Screening : Test phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction rates .
  • Process Monitoring : Use TLC or in-situ FTIR to track reaction progress and minimize byproducts . Contradictions in yield data (46% vs. 86%) may arise from variations in alkyl halide reactivity or purification methods, necessitating reproducibility studies .

Q. What computational strategies support structure-activity relationship (SAR) studies?

  • Molecular Docking : Use software like AutoDock Vina to predict binding affinities for target proteins (e.g., kinases or DNA topoisomerases).
  • QSAR Modeling : Corrogate electronic (HOMO/LUMO) and steric (LogP) descriptors with antitumor activity data .
  • MD Simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories to prioritize derivatives for synthesis .

Q. How should researchers address discrepancies in biological activity data across studies?

  • Source Validation : Confirm cell line authenticity via STR profiling to rule out cross-contamination .
  • Assay Standardization : Normalize protocols for incubation time (48–72 hours) and serum concentration (10% FBS) .
  • Statistical Analysis : Apply ANOVA with post-hoc tests (e.g., Tukey’s) to resolve variability in IC50_{50} values .

Q. What methodologies evaluate environmental fate and ecotoxicological risks?

  • Degradation Studies : Use OECD 301B guidelines to assess biodegradability in aqueous systems.
  • Partition Coefficients : Measure LogKow_{ow} (octanol-water) to predict bioaccumulation potential .
  • Ecotoxicology : Conduct acute toxicity tests on Daphnia magna (48-hour EC50_{50}) and algal growth inhibition assays .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.